REACTION_SMILES
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[CH3:23][OH:24].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([NH:11][S:12](=[O:13])(=[O:14])[CH2:15][CH2:16][CH3:17])[cH:9][cH:10]1.[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[F:1][c:2]1[c:3]([C:4]([O:5][CH3:23])=[O:6])[cH:7][c:8]([NH:11][S:12](=[O:13])(=[O:14])[CH2:15][CH2:16][CH3:17])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCS(=O)(=O)Nc1ccc(F)c(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCCS(=O)(=O)Nc1ccc(F)c(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |